molecular formula C11H9FN2O B8418258 1-benzyl-5-fluoropyrimidin-2-one

1-benzyl-5-fluoropyrimidin-2-one

Cat. No. B8418258
M. Wt: 204.20 g/mol
InChI Key: PSKNUVKPAOJEPR-UHFFFAOYSA-N
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Patent
US04395406

Procedure details

Benzyl chloride (0.01 mol) was added to a stirred mixture of the potassium salt of 5-fluoropyrimid-2-one (0.007 mol) in dimethylformamide (40 ml) and the mixture stirred at room temperature until chromatography showed the reaction to be complete. The solvent was then evaporated at reduced presure (1 mm Hg) and the residue was extracted with chloroform (100 ml). The chloroform solution was washed with aqueous 2 N NaCH (2×3 ml) and with water (3 ml) before drying (MgSO4) and evaporation; yield 50%, m.p. 163° C. (ethyl actate). (Found: C, 64.69; H, 4.49. Calc. for C11H9FN2O: C, 64.70; H, 4.44).
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.007 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K].[F:10][C:11]1[CH:12]=[N:13][C:14](=[O:17])[NH:15][CH:16]=1>CN(C)C=O>[CH2:1]([N:15]1[CH:16]=[C:11]([F:10])[CH:12]=[N:13][C:14]1=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:8|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0.007 mol
Type
reactant
Smiles
FC=1C=NC(NC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature until chromatography
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated at reduced presure (1 mm Hg)
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform (100 ml)
WASH
Type
WASH
Details
The chloroform solution was washed with aqueous 2 N NaCH (2×3 ml) and with water (3 ml)
CUSTOM
Type
CUSTOM
Details
before drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(N=CC(=C1)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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